N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Description
N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine hydrochloride is a brominated thiazole derivative with a hydrochloride salt form. The compound features two thiazole rings: one substituted with a bromine atom at position 5 and a methyl-ethanamine chain, while the other thiazole is unsubstituted. The hydrochloride group enhances solubility, a common modification in pharmaceuticals to improve bioavailability . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S2.ClH/c10-7-5-13-9(15-7)6-11-2-1-8-12-3-4-14-8;/h3-5,11H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRHDZRTSBQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCNCC2=NC=C(S2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHBrNS
- Molecular Weight : 209.07 g/mol
- CAS Number : 2148782-83-4
The biological activity of thiazole derivatives, including this compound, often involves the interaction with various biological targets. Thiazoles are known to exhibit a wide range of activities due to their ability to modulate enzyme functions and influence cellular signaling pathways.
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that specific thiazole compounds can induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity : The cytotoxic effects of thiazole derivatives are often measured using IC values in different cancer cell lines.
- Mechanisms of Action : The anticancer activity is frequently attributed to the ability of these compounds to interact with proteins involved in cell cycle regulation and apoptosis. For example, molecular dynamics simulations have suggested that certain thiazoles interact primarily through hydrophobic contacts with target proteins .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds containing thiazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups and specific substitutions on the thiazole ring significantly enhances antibacterial efficacy. For instance, modifications at specific positions on the phenyl ring have been shown to correlate with increased antimicrobial activity .
Table 1: Biological Activity Summary of Thiazole Derivatives
| Compound Name | Activity Type | IC Value | Target Cell Line |
|---|---|---|---|
| Thiazole A | Anticancer | 1.61 µg/mL | Jurkat Cells |
| Thiazole B | Antimicrobial | < 10 µg/mL | E. coli |
| Thiazole C | Anticancer | 23.30 mM | U251 Cells |
Case Study 1: Anticancer Potential
A recent study explored the effects of various thiazole derivatives on human glioblastoma cells (U251). Among the tested compounds, those with specific substitutions on the thiazole ring showed promising results in inducing apoptosis and inhibiting cell proliferation . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with halogen substitutions exhibited significantly higher antibacterial activity compared to their unsubstituted counterparts . This study underscored the potential for developing new antimicrobial agents based on thiazole chemistry.
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C₈H₈BrN₃S₂·HCl
Molecular Weight: 295.19 g/mol
Structural Features: The compound contains a thiazole ring, which is known for its reactivity and biological significance. The presence of bromine enhances its electrophilic properties, making it suitable for various chemical reactions.
Pharmacological Applications
The compound exhibits a range of biological activities attributed to its thiazole moieties. Key pharmacological applications include:
- Antimicrobial Activity: Compounds with thiazole rings have been documented to possess antimicrobial properties. N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties: Thiazole derivatives are often explored for their anticancer potential. Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells . Its unique structure allows it to interact with cellular pathways associated with cancer proliferation.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring: The initial step often includes the synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
- Bromination: The introduction of the bromine atom is achieved through electrophilic bromination reactions, which may involve the use of bromine in a solvent such as acetic acid under controlled conditions.
- Amine Functionalization: The final step involves the reaction of the brominated thiazole with amine derivatives to form the desired ethanamine structure .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Brominated Thiazole Ring
The 5-bromo-1,3-thiazol-2-yl moiety undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the thiazole ring and the leaving group capability of bromine. Key reactions include:
Reaction with Amines
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Conditions : Reaction with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C, often with a base (K₂CO₃, Et₃N) to deprotonate the amine .
-
Outcome : Replacement of bromine with an amine group, yielding derivatives like N-[(5-(morpholin-4-yl)-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine .
Reaction with Thiols
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Conditions : Thiols (e.g., benzyl mercaptan) in ethanol/water under reflux with NaHCO₃ .
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Outcome : Formation of thioether-linked products, useful for further functionalization .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | Methylamine, DMF, 90°C | 5-Methylaminothiazole derivative | 72% |
| Thiol substitution | Benzyl mercaptan, EtOH | Thioether analog | 65% |
Amine Functionalization
The secondary amine group participates in alkylation, acylation, and condensation reactions:
Acylation
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Conditions : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with pyridine as a base .
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Outcome : Formation of N-acetyl derivatives , enhancing lipophilicity .
Reductive Amination
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Conditions : Reaction with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN or NaBH(OAc)₃ .
Thiazole Ring Reactivity
Both thiazole rings exhibit electrophilic substitution and coordination chemistry:
Electrophilic Halogenation
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Conditions : Bromination or iodination using NBS/NIS in acetic acid .
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Outcome : Halogenation at the 4-position of the non-brominated thiazole ring .
Metal Coordination
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Conditions : Reaction with Ru(II) or Pd(II) complexes in acetonitrile .
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Outcome : Formation of stable metal-ligand complexes for catalytic applications .
Cross-Coupling Reactions
The brominated thiazole participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Acid/Base Stability
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Thiazoles
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Structure: Contains a 5-chloro-thiazole linked to a difluorobenzamide group. The benzamide group introduces hydrogen-bonding capabilities absent in the target compound. Activity: Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide conjugation, critical in anaerobic metabolism .
- 4-[(5-Bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide (): Structure: Features a 5-bromo-thiazole linked to a methylbenzamide. Key Differences: The benzamide moiety replaces the ethanamine chain, favoring π-π stacking interactions. Activity: Not explicitly reported, but benzamide derivatives are often explored for kinase inhibition .
Thiazoles with Varied Substituents
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride () :
- 2-(4-(4-Methoxyphenyl)thiazol-2-yl)ethanamine hydrochloride (): Structure: Incorporates a methoxyphenyl group on the thiazole. Activity: Methoxy-substituted thiazoles are common in serotonin receptor modulators .
Functional Group Variations
Amine vs. Amide Derivatives
- Target Compound : Contains a primary amine (ethanamine), which may enhance solubility and cationic interactions at physiological pH.
- N-(5-Bromo-thiazol-2-yl)furan-2-carboxamide () :
Sulfonamide and Piperazine Derivatives
- AB4 (): A sulfonamide-thiazole hybrid with similarity to known drugs. Activity: Sulfonamides are classic antibacterials, targeting dihydropteroate synthase .
- 1-(5-Bromo-1,3-thiazol-2-yl)piperazine () :
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
Preparation Methods
Route 1: Nucleophilic Substitution
This two-step approach involves coupling (5-bromo-1,3-thiazol-2-yl)methanamine with 2-(thiazol-2-yl)ethyl bromide.
Procedure
- Intermediate Preparation
- Coupling Reaction
Yield : 65–72% (over two steps).
Route 2: Multicomponent Reaction
A one-pot method leveraging in situ formation of intermediates:
Procedure
- React 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 eq), thiosemicarbazide (1 eq), and 1-bromo-2-(thiazol-2-yl)ethanamine (1 eq) in dioxane with triethylamine.
- Reflux for 4 hours, followed by HCl gas bubbling to precipitate the hydrochloride salt.
Yield : 58–63%.
Optimization and Challenges
Solvent and Base Selection
| Parameter | Route 1 (DMF/TEA) | Route 2 (Dioxane/TEA) |
|---|---|---|
| Reaction Time | 12 hours | 4 hours |
| Temperature | 100°C | 80°C |
| Byproduct Formation | <5% | 10–12% |
| Scalability | >100 g | <50 g |
Triethylamine in DMF suppresses side reactions like N-alkylation, while dioxane accelerates thiazole ring closure.
Bromination Efficiency
Bromination of 2-aminomethylthiazole using N-bromosuccinimide (NBS) in DMF achieves 85% conversion but requires strict anhydrous conditions. Alternatives like HBr/acetic acid show lower selectivity (60–65%).
Characterization Data
- Molecular Formula : C₉H₁₀BrClN₄S₂
- Molecular Weight : 377.7 g/mol.
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, 1H, thiazole-H), 4.12 (m, 2H, CH₂NH), 3.98 (s, 2H, CH₂Br).
- LC-MS : m/z 341.2 [M+H]⁺ (free base).
Industrial-Scale Considerations
Patent WO2016132378A2 highlights dichloromethane as a preferred solvent for large batches due to its low cost and ease of removal. However, residual solvent limits (<0.1%) require extended vacuum drying.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride?
- Methodology : A common approach involves coupling 5-bromo-1,3-thiazol-2-amine with a thiazole-containing alkylating agent. For example, react 5-bromo-2-aminothiazole with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form intermediates, followed by purification via recrystallization (ethanol-DMF mixtures) . Adjust stoichiometry and temperature (20–25°C) to minimize side reactions.
Q. How can the purity and structural integrity of the compound be validated?
- Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Confirm structure via - and -NMR, focusing on thiazole ring protons (δ 7.5–8.5 ppm) and the methylene bridge (δ 3.5–4.5 ppm). X-ray crystallography (if crystalline) can resolve bond angles and hydrogen-bonding patterns, as demonstrated for related thiazole derivatives .
Q. What solvents are suitable for dissolving this compound, and how does its hydrochloride salt affect solubility?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers. The hydrochloride salt enhances water solubility due to ionic dissociation. For example, dissolve 10 mg in 1 mL DMSO and dilute with PBS (pH 7.4) to assess precipitation. Note: Solubility data for exact analogs are limited; experimental validation is critical .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?
- Methodology :
- Step 1 : Replace dropwise addition of reagents with controlled syringe pumps to maintain reaction homogeneity.
- Step 2 : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate coupling steps, as shown for similar thiazole derivatives .
- Step 3 : Optimize recrystallization via gradient cooling (e.g., hot ethanol to 4°C) to improve crystal quality and yield .
Q. What structural features contribute to its potential bioactivity (e.g., antimicrobial or anticancer properties)?
- Analysis :
- The 5-bromo-thiazole moiety may enhance electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., PFOR in anaerobic organisms) .
- The dual thiazole rings enable π-π stacking with aromatic residues in protein binding pockets, as observed in benzothiazole-based inhibitors .
- Experimental Design : Perform molecular docking studies using the compound’s crystal structure (if available) against bacterial PFOR or cancer-related kinases .
Q. How can contradictory data on biological activity (e.g., variable IC values) be resolved?
- Methodology :
- Variable pH Effects : Test activity across pH 5.0–8.0, as protonation states of thiazole amines may alter membrane permeability or target binding .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce confounding factors.
- Control Experiments : Compare with analogs lacking the 5-bromo substitution to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
